2,3,4,5-Tetraphenyl-2-cyclopenten-1-one
CAS No.: 7317-52-4
Cat. No.: VC14264759
Molecular Formula: C29H22O
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7317-52-4 |
|---|---|
| Molecular Formula | C29H22O |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 2,3,4,5-tetraphenylcyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C29H22O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20,25,27H |
| Standard InChI Key | OYJPHCIJQKVSSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The molecule consists of a five-membered cyclopentenone ring with ketone functionality at position 1 and phenyl substituents at positions 2, 3, 4, and 5. X-ray crystallographic studies of related tetraphenylcyclopentenones reveal a puckered ring conformation, with phenyl groups adopting pseudo-equatorial orientations to minimize steric strain . The IUPAC name, 2,3,4,5-tetraphenylcyclopent-2-en-1-one, reflects the positioning of substituents and the unsaturated bond between C2 and C3.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 2,3,4,5-tetraphenylcyclopent-2-en-1-one |
| CAS Registry Number | 7317-52-4 |
| InChI Key | OYJPHCIJQKVSSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Comparative Analysis with Tetraphenylcyclopentadienone
Tetraphenylcyclopentadienone (CAS No. 479-33-4), a structural analog, differs in its conjugated dienone system (, MW 384.47 g/mol) . The antiaromatic character of cyclopentadienones contrasts with the non-aromatic cyclopentenone system, leading to distinct reactivity patterns. For instance, cyclopentadienones undergo Diels-Alder reactions more readily due to their conjugated dienes, whereas cyclopentenones are less reactive in such transformations .
Synthesis and Methodological Developments
Green Chemistry Approaches
Recent advances emphasize sustainable methodologies. Kasséhin et al. (2015) demonstrated a microwave-assisted synthesis under solid-liquid phase transfer catalysis (PTC), achieving yields of 78% within 15 minutes . This method employs potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a catalyst, reducing solvent usage and energy consumption compared to conventional heating .
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Microwave-Assisted PTC |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 45–60% | 78% |
| Catalyst | None | TBAB |
| Energy Input | High (reflux) | Low (microwave irradiation) |
| Environmental Impact | Moderate (solvent waste) | Low (reduced solvent) |
Chemical Reactivity and Functionalization
Ketone-Directed Reactions
The cyclopentenone’s ketone group participates in nucleophilic additions and reductions. For example, treatment with Grignard reagents generates tertiary alcohols, while catalytic hydrogenation (H, Pd/C) selectively reduces the enone double bond, yielding tetraphenylcyclopentanol derivatives . These transformations highlight its utility as a scaffold for complex molecule synthesis.
Cycloaddition and Ring-Opening Reactions
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
The compound’s rigid, polyaromatic structure makes it a valuable intermediate in synthesizing sterically congested molecules. For instance, it has been used to construct helicene precursors, where the phenyl groups induce helical chirality through steric interactions .
Materials Science and Coordination Chemistry
Functionalized cyclopentenones serve as ligands in transition metal complexes. The ketone oxygen and phenyl rings can coordinate to metals like palladium or ruthenium, enabling applications in catalysis or materials science . Preliminary studies suggest potential use in organic semiconductors, where the extended π-system facilitates charge transport.
Challenges and Future Directions
Scalability and Purification
Current synthetic methods struggle with scalability, particularly in separating closely related byproducts like tetraphenylcyclopentadienone. Advances in chromatography-free purification, such as crystallization-driven cascades, could address this limitation .
Unexplored Reactivity and Applications
The compound’s photochemical behavior and electrochemical properties remain underexplored. Future research could investigate its role in photo-redox catalysis or as a building block for metal-organic frameworks (MOFs) .
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